chemical structure and molecular weight of 3-bromo-triazole carboxamide
chemical structure and molecular weight of 3-bromo-triazole carboxamide
This guide provides an in-depth technical analysis of 5-bromo-1H-1,2,4-triazole-3-carboxamide (often referred to as 3-bromo-triazole carboxamide due to tautomerism). This compound is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of antiviral (e.g., Ribavirin analogs) and anticancer agents.
CAS Registry Number: 1207755-03-0 Molecular Formula: C₃H₃BrN₄O Molecular Weight: 190.99 g/mol
Chemical Identity & Structural Dynamics[1]
Nomenclature and Tautomerism
The designation "3-bromo-triazole carboxamide" is chemically ambiguous without specifying the ring system (1,2,3- vs. 1,2,4-triazole) and the protonation state. The most pharmacologically relevant isomer is 5-bromo-1H-1,2,4-triazole-3-carboxamide .
Due to annular tautomerism characteristic of 1,2,4-triazoles, the hydrogen atom can migrate between the nitrogen atoms (N1, N2, N4). Consequently, the substituents at positions 3 and 5 are chemically equivalent in the unsubstituted ring unless fixed by alkylation.
-
Tautomer A (1H): 5-bromo-1H-1,2,4-triazole-3-carboxamide[1][2]
-
Tautomer B (2H): 5-bromo-2H-1,2,4-triazole-3-carboxamide (less stable)
-
Tautomer C (4H): 3-bromo-4H-1,2,4-triazole-5-carboxamide
Key Insight: In solution (DMSO-d₆), the 1H-tautomer generally predominates, stabilized by intermolecular hydrogen bonding between the carboxamide oxygen and the ring NH.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 190.99 g/mol | Monoisotopic Mass: 189.949 (⁷⁹Br) / 191.947 (⁸¹Br) |
| Exact Mass | 189.94937 | Distinct 1:1 isotopic pattern due to Bromine |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | >200°C (dec.)[3][4] | High MP due to extensive H-bond network |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water and non-polar solvents |
| pKa (Acidic) | ~8.0 - 9.0 | Ring NH acidity (predicted) |
| H-Bond Donors | 2 | Amide NH₂, Ring NH |
| H-Bond Acceptors | 3 | Amide O, Ring N (pyridine-like) |
Synthetic Methodologies
The synthesis of 5-bromo-1H-1,2,4-triazole-3-carboxamide typically follows two primary retrosynthetic disconnections: functionalization of the pre-formed triazole ring or cyclization of acyclic precursors.
Workflow A: Bromination of 1,2,4-Triazole-3-Carboxamide
This method utilizes the commercially available Ribavirin aglycon (1,2,4-triazole-3-carboxamide). Electrophilic aromatic substitution on the triazole ring is challenging due to its electron-deficient nature; however, bromination can be achieved under radical or catalyzed conditions.
Workflow B: Ammonolysis of Methyl Ester (Preferred)
A more controlled approach involves the ammonolysis of Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 704911-47-7). This avoids regioselectivity issues during bromination.
Protocol:
-
Starting Material: Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.[5]
-
Reagent: 7N Ammonia in Methanol (excess).
-
Conditions: Sealed tube, RT to 50°C, 12–24 hours.
-
Workup: Concentration in vacuo. The product often precipitates due to the lower solubility of the amide compared to the ester.
-
Purification: Recrystallization from Ethanol/Water.
Synthesis Visualization
The following diagram illustrates the logical flow for the production of the target scaffold.
Figure 1: Synthetic pathways for 5-bromo-1H-1,2,4-triazole-3-carboxamide showing the preferred ester-ammonolysis route.
Applications in Drug Discovery[4][7][8][9][10]
The "Bromine Handle" Strategy
The C-Br bond at position 5 is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to rapidly diversify the scaffold.
-
Suzuki Coupling: Reaction with aryl boronic acids introduces aromatic groups at C5, creating 3,5-disubstituted triazoles common in kinase inhibitors.
-
Nucleophilic Substitution (SₙAr): The bromine atom is activated by the electron-deficient triazole ring, allowing displacement by amines or thiols to form 5-amino or 5-thio derivatives.
Bioisosterism & Pharmacophore
The triazole-carboxamide motif is a bioisostere of the purine base in nucleosides.
-
Ribavirin Analogs: The compound serves as a precursor for nucleoside analogs where the sugar moiety is attached to N1. The bromine can be later substituted to tune viral polymerase inhibition.
-
Hydrogen Bonding: The carboxamide group (donor/acceptor) mimics the cytosine/guanosine pairing interface, essential for interacting with biological targets like IMP dehydrogenase (IMPDH).
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Signature: A characteristic 1:1 doublet at m/z 191 and 193 ([M+H]⁺) confirms the presence of a single bromine atom.
-
Fragmentation: Loss of -NH₃ (17 Da) or -CONH₂ (44 Da) may be observed.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 14.0–14.5 ppm (br s, 1H): Triazole ring NH (exchangeable, often broad or invisible depending on water content).
-
δ 7.6–7.8 ppm (br s, 1H): Amide NH (Ha).
-
δ 7.4–7.6 ppm (br s, 1H): Amide NH (Hb).
-
Note: Absence of C-H singlet at the triazole region (usually ~8.5 ppm) confirms full substitution (Bromine at C5).
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~160 ppm: Carbonyl (C=O).
-
δ ~155 ppm: C3 (attached to amide).
-
δ ~145 ppm: C5 (attached to Br).
Safety & Handling Protocols
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling:
-
Use a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide or oxidative degradation.
References
-
VulcanChem . 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide Product Data. Retrieved from
-
PubChem . 1,2,4-Triazole-3-carboxamide (Ribavirin Aglycon) Compound Summary. Retrieved from
-
Matrix Scientific . 3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide Data Sheet. Retrieved from
-
MDPI . Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules, 2025.[3][6][7][8] Retrieved from
-
CymitQuimica . 5-Bromo-1H-1,2,4-triazole-3-carboxamide (CAS 1207755-03-0).[1][2] Retrieved from
Sources
- 1. CAS 1207755-03-0: 5-Bromo-1H-1,2,4-triazol-3-carboxamid [cymitquimica.com]
- 2. 南京百安迈生物医药科技有限公司产品目录_第3页_Chemicalbook [m.chemicalbook.com]
- 3. 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities | MDPI [mdpi.com]
- 5. 5-Bromo-1H-[1,2,4]triazole-3-carboxylic acid methyl ester 95% | CAS: 704911-47-7 | AChemBlock [achemblock.com]
- 6. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. mdpi.com [mdpi.com]
